Calcium Silicate

Description

Properties

Key on ui mechanism of action |

Calcium silicate has been considered as a possible replacement for asbestos due to its heat and fire resistance. The cytotoxic and genotoxic potential of calcium silicate using peripheral human blood lymphocytes is described. Calcium silicates at concn of 10 and 100 ug/ml significantly increased the frequencies of chromosomal aberrations and sister chromatid exchanges. The increases in chromosomal aberrations and sister chromatid exchanges were dose-dependent, though not linearly. A significant decrease in the proliferation rate index was observed with increased dose of calcium silicates. The induction of chromatid type aberrations indicates that the clastogenic activity of calcium silicate is S-phase-dependent. |

|---|---|

CAS No. |

1344-95-2 |

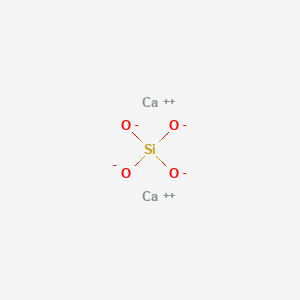

Molecular Formula |

CaH6O8Si2 |

Molecular Weight |

230.29 g/mol |

IUPAC Name |

calcium bis(trihydroxy(oxido)silane) |

InChI |

InChI=1S/Ca.2H3O4Si/c;2*1-5(2,3)4/h;2*1-3H/q+2;2*-1 |

InChI Key |

LECAAGVQUHQAJK-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2] |

Color/Form |

White powder White, monoclinic crystals White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime]. |

density |

2.92 g/cu cm White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/ 2 g/cm³ 2.9 |

melting_point |

1540 °C 1250-1500Â °C 2804 °F |

Other CAS No. |

1344-95-2 10034-77-2 |

physical_description |

Dry Powder; Liquid, Other Solid; Other Solid White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH] WHITE POWDER. White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.) White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.] |

Pictograms |

Irritant |

Related CAS |

10101-39-0 (CaH2SiO3[1:1] salt) 13983-17-0 (Ca(SiO3) 10193-36-9 (Parent) |

solubility |

Insoluble in water Solubility in water: poor 0.01% |

vapor_pressure |

0 mmHg (approx) |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: From Cement to Bone Grafts, The Ubiquitous Nature of Calcium Silicates

An In-Depth Technical Guide to the Crystalline Structure Analysis of Calcium Silicate Phases

Calcium silicates are fundamental to both the built and the natural world. In the form of Portland cement, they are the literal foundation of modern infrastructure, with their hydration reactions governing the strength and durability of concrete.[1] The primary phases, Alite (trithis compound) and Belite (dithis compound), undergo complex transformations that have been the subject of intense study for over a century.[1] Beyond construction, advanced this compound-based materials are now critical in the biomedical field, used in bone cements, dental root repair materials, and scaffolds for tissue engineering, where their bioactivity and interaction with physiological environments are paramount.[2]

Understanding the performance of these materials—be it the 28-day strength of a concrete column or the osteointegration of a medical implant—begins at the atomic level. The precise arrangement of atoms into crystalline lattices, the presence of various polymorphs, and the quantification of amorphous versus crystalline content are the critical parameters that dictate macroscopic properties.

This guide, intended for researchers, materials scientists, and development professionals, moves beyond introductory concepts to provide a detailed exploration of the "why" and "how" of modern analytical techniques for these materials. As a Senior Application Scientist, the focus is not merely on procedural steps but on building a robust, self-validating analytical strategy. We will explore the core methodologies that form the gold standard for characterization, emphasizing the synergy between techniques to build a complete and trustworthy picture of a material's structure.

The Core Crystalline Phases: A Primer on Polymorphism and Reactivity

The term "this compound" encompasses a family of compounds, each with unique crystal structures and properties. In the context of cementitious materials, analysis is primarily focused on the anhydrous clinker phases and their hydrated products.

-

Alite (Trithis compound, Ca₃SiO₅ or C₃S): The most abundant (50-70%) and reactive phase in Portland cement clinker, alite is chiefly responsible for the early-age strength development of concrete.[3] It is not a pure compound but a solid solution, incorporating minor ions like Mg²⁺, Al³⁺, and Fe³⁺ into its lattice, which stabilizes its structure at room temperature.[4] Alite exhibits a complex polymorphism with at least seven forms; the monoclinic (M1, M3) and rhombohedral (R) types are most common in industrial clinkers.[5]

-

Belite (Dithis compound, Ca₂SiO₄ or C₂S): Typically comprising 15-30% of clinker, belite hydrates much more slowly than alite and contributes to the long-term strength gain of concrete.[1][2] It has five distinct polymorphs: γ, β, α'L, α'H, and α, stable at increasing temperatures.[6] The β-polymorph is the most desirable in cement due to its hydraulic reactivity, whereas the γ-form is non-hydraulic.[6][7] The stabilization of the β-form through quenching and incorporation of foreign ions is a key aspect of cement manufacturing.[6]

-

This compound Hydrate (C-S-H): This is not a single crystalline phase but a family of variably ordered, nearly amorphous gels that are the main binding agent in hydrated cement paste, making up 50-60% of its volume.[8] Its variable stoichiometry (CaO/SiO₂ ratio) and poorly crystalline nature make it challenging to characterize directly with diffraction techniques.[9] Crystalline analogues such as Tobermorite and Jennite are often studied to understand the local structure of C-S-H.[10][11]

Table 1: Key Polymorphs of Anhydrous Calcium Silicates

| Phase Name | Shorthand | Chemical Formula | Common Polymorphs | Crystal System | Key Characteristics |

| Alite | C₃S | Ca₃SiO₅ | M3, M1, R, T1, T2, T3 | Monoclinic, Rhombohedral, Triclinic | High reactivity, responsible for early strength.[3] |

| Belite | C₂S | Ca₂SiO₄ | β (beta), γ (gamma), α' (alpha prime), α (alpha) | Monoclinic, Orthorhombic, Hexagonal | Slower reactivity, contributes to late strength.[2][6] |

The Analytical Toolkit: Core Methodologies and Principles

No single technique can fully elucidate the structure of this compound systems. A multi-modal approach is essential, where the weaknesses of one method are compensated by the strengths of another. The combination of X-ray diffraction for bulk phase analysis and electron microscopy for microstructural context is particularly powerful.[12]

X-Ray Powder Diffraction (XRD): The Cornerstone of Phase Analysis

X-ray powder diffraction (XRD) is the most important technique for identifying and quantifying the crystalline phases in this compound materials.[12][13] The technique relies on the principle of Bragg's Law, where constructive interference of X-rays occurs at specific angles when they are scattered by the ordered atomic planes of a crystal. The resulting diffraction pattern is a unique fingerprint of the crystalline phases present.

Qualitative Analysis: By comparing the peak positions (2θ angles) and relative intensities in a measured pattern to reference patterns in databases like the Powder Diffraction File (PDF), the constituent phases can be identified.[14]

Quantitative Phase Analysis (QPA) and the Rietveld Method: Beyond simple identification, the Rietveld method allows for the precise quantification of each crystalline phase's weight fraction.[9][15] This is not a simple peak-fitting exercise. The method works by refining a calculated diffraction pattern, based on the known crystal structure of each suspected phase, to match the experimentally measured pattern.[15] The iterative refinement process adjusts various parameters, including:

-

Scale factors: Proportional to the mass fraction of each phase.

-

Lattice parameters: Unit cell dimensions, which can reveal ionic substitutions.

-

Peak shape and width parameters: Related to crystallite size and microstrain.

The power of the Rietveld method lies in its ability to deconstruct complex, overlapping diffraction patterns that are characteristic of cementitious materials.[15] It is the basis for industry standards such as ASTM C1365 for the quantitative analysis of Portland cement.[16][17][18]

Electron Microscopy: Visualizing Microstructure and Morphology

While XRD provides bulk, averaged crystallographic information, electron microscopy offers direct visualization of the material's microstructure, morphology, and elemental composition at the micro- and nano-scale.

-

Scanning Electron Microscopy (SEM): SEM is used to image the surface of a material with high magnification. In backscattered electron (BSE) mode, different phases can be distinguished based on their average atomic number (Z-contrast), providing spatial maps of phase distribution. When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can provide semi-quantitative elemental analysis of specific grains, confirming the identity of phases seen in XRD.[1]

-

Transmission Electron Microscopy (TEM): TEM offers significantly higher resolution than SEM, allowing for the imaging of a material's internal structure, including crystal lattices and defects.[19] For the nearly amorphous C-S-H phase, TEM is one of the few techniques capable of revealing its nanoscale morphology, often described as crumpled foils or fibrillar structures.[11][19][20]

Thermal Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for studying hydrated phases. For instance, the dehydroxylation of calcium hydroxide (Portlandite, CH) and the dehydration of C-S-H and other hydrates occur at distinct temperature ranges, allowing for their quantification.

Integrated Analytical Workflow: A Self-Validating Approach

A robust analysis relies on an integrated workflow where techniques are used in a complementary fashion. This not only provides a more complete picture but also serves as an internal validation of the results.

Sources

- 1. Morphological Analysis of White Cement Clinker Minerals: Discussion on the Crystallization-Related Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-based cements and functional impacts of various constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Alite - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. scielo.br [scielo.br]

- 7. pubs.acs.org [pubs.acs.org]

- 8. briefs.techconnect.org [briefs.techconnect.org]

- 9. iccc-online.org [iccc-online.org]

- 10. socminpet.it [socminpet.it]

- 11. researchgate.net [researchgate.net]

- 12. 3. Cement and Concrete Characterization | NIST [nist.gov]

- 13. dl.astm.org [dl.astm.org]

- 14. X-Ray Diffraction Analysis of Various this compound-Based Materials [jkdhs.org]

- 15. researchgate.net [researchgate.net]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. contitesting.com [contitesting.com]

- 18. ASTM C1365 - Proportion of Phases in Portland Cement [appliedtesting.com]

- 19. Transmission Electron Microscopy (TEM) | Concrete Microscopy Library - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 20. researchgate.net [researchgate.net]

Topic: Synthesis and Characterization of Amorphous Calcium Silicate Nanoparticles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise of Amorphous Nanostructures in Advanced Therapeutics

In the landscape of nanomedicine and material science, amorphous calcium silicate (CS) nanoparticles have emerged as a class of biomaterials with exceptional promise. Unlike their crystalline counterparts, their disordered atomic structure imparts unique and highly desirable properties, including enhanced bioactivity, superior ion release kinetics, and high surface area. These attributes make them prime candidates for a range of biomedical applications, most notably as carriers in advanced drug delivery systems.[1][2] Their biocompatibility and biodegradability further underscore their potential in creating therapeutic solutions that are both effective and safe.[1]

This guide is designed to serve as a comprehensive technical resource for professionals engaged in the synthesis and application of these remarkable nanomaterials. Moving beyond simple recitation of protocols, we will delve into the causality behind experimental choices, providing the field-proven insights necessary to not only replicate but also innovate. We will explore the dominant synthesis methodologies—chemical precipitation, sol-gel, and hydrothermal techniques—and detail the critical characterization methods required to validate the synthesis of high-quality, truly amorphous CS nanoparticles.

Part 1: Methodologies for the Synthesis of Amorphous this compound Nanoparticles

The successful synthesis of amorphous CS nanoparticles hinges on kinetically trapping the atoms in a disordered state, preventing the thermodynamically favored crystallization.[3] The choice of methodology is critical as it dictates the physicochemical properties of the final product, such as particle size, surface area, and porosity, which in turn govern its performance in applications like drug delivery.

The Chemical Precipitation Route: A Facile and Scalable Approach

Chemical precipitation is a widely utilized "bottom-up" method valued for its simplicity and scalability. The core principle involves the rapid mixing of aqueous solutions containing calcium and silicate precursors. This action generates a supersaturated state, leading to the nucleation and growth of nanoparticles.

Scientific Rationale: The key to achieving an amorphous state via precipitation is to ensure the nucleation rate far exceeds the crystal growth rate. This is typically accomplished through high supersaturation and controlled reaction conditions that limit atomic rearrangement into an ordered lattice.

Common Precursors:

-

Calcium Source: Calcium Chloride (CaCl₂), Calcium Nitrate (Ca(NO₃)₂·4H₂O), and Calcium Acetate (Ca(CH₃COO)₂) are common choices. Research indicates that the nature of the precursor significantly affects the final particle morphology, with calcium acetate often yielding more uniform, nanosized particles compared to the larger, irregular aggregates that can form with calcium nitrate.[4][5]

-

Silicon Source: Sodium Silicate (Na₂SiO₃·9H₂O) is the most prevalent silicon precursor in this method.[4][6]

Detailed Experimental Protocol (Co-Precipitation):

-

Precursor Preparation: Prepare separate aqueous solutions of a calcium salt (e.g., 0.8 M Calcium Acetate) and sodium silicate (e.g., 0.8 M). Deionized water should be used throughout.

-

Reaction Initiation: While vigorously stirring the sodium silicate solution at room temperature, add the calcium precursor solution dropwise. The rapid mixing is crucial for ensuring homogeneous nucleation.

-

Aging/Maturation: Continue stirring the resulting milky suspension for a predetermined period (e.g., 2-4 hours). This aging step allows for the stabilization of the amorphous nanoparticles.

-

Purification: Isolate the nanoparticles from the reaction medium via centrifugation. Wash the pellet multiple times with deionized water to remove unreacted ions and byproducts, followed by a final wash with ethanol to aid in drying and prevent agglomeration.

-

Drying: Dry the purified nanoparticles in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Causality of Key Parameters:

-

Precursor Concentration: Higher concentrations lead to higher supersaturation, promoting faster nucleation and generally smaller particle sizes.

-

pH Level: The pH of the reaction medium is critical. Alkaline conditions are typically required for the precipitation to occur. The pH can influence the hydrolysis of silicate species and the overall reaction kinetics.

-

Stabilizing Agents: To prevent aggregation and control particle size, stabilizers such as polyethylene glycol (PEG) or amino acids can be introduced.[4][6] For instance, block copolymers like mPEG-PLGA can act as templates, leading to the formation of hybrid core/shell nanoparticles with controlled dimensions.[7][8]

The Sol-Gel Method: Precision Control Over Nanostructure

The sol-gel process offers superior control over particle size, homogeneity, and porosity.[3][9] It is an inorganic polymerization reaction involving the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides.[9]

Scientific Rationale: This method builds the material on a molecular level. By carefully controlling the rates of hydrolysis and condensation, one can precisely tailor the final three-dimensional silicate network. An acid catalyst, for example, promotes slow hydrolysis and favors the formation of linear polymer chains, while a base catalyst leads to rapid hydrolysis and highly branched clusters.

Common Precursors:

-

Silicon Source: Tetraethyl orthosilicate (TEOS) is the standard silicon alkoxide precursor.[9][10][11]

-

Calcium Source: Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) is often used as it is soluble in the alcoholic solvents common to the sol-gel process.[10][11]

Detailed Experimental Protocol (Stöber-based):

-

Sol Preparation: Add TEOS to a mixture of deionized water, ethanol, and an acid catalyst (e.g., Nitric Acid, HNO₃).[9][11] Stir vigorously for approximately 30-60 minutes to allow for the initial hydrolysis of TEOS.

-

Calcium Introduction: Separately, dissolve Calcium Nitrate Tetrahydrate in a small amount of the same solvent system and add it to the TEOS-containing sol.

-

Gelation: Induce polycondensation and gelation by raising the pH through the addition of a base, such as ammonia. The solution will gradually increase in viscosity until a rigid gel is formed. This process can take several hours.[9]

-

Aging: Age the gel in its mother liquor for 24-48 hours at a controlled temperature (e.g., 60°C).[11] This step strengthens the gel network through further condensation reactions.

-

Drying & Calcination: Dry the gel at a low temperature (e.g., 75-110°C) for several hours to remove the solvent.[9][11] A subsequent calcination step (e.g., at 700°C) can be used to remove residual organics and stabilize the structure, though care must be taken to avoid crystallization.[12]

Causality of Key Parameters:

-

H₂O/TEOS Ratio: This ratio directly controls the hydrolysis rate. A higher ratio leads to a more complete and rapid hydrolysis.

-

Catalyst (pH): As mentioned, acid or base catalysis dramatically alters the gel structure and, consequently, the porosity and surface area of the final nanoparticles.

-

Temperature: Temperature affects the rates of all reaction steps (hydrolysis, condensation, aging). Higher temperatures generally accelerate the process but must be carefully controlled to prevent premature or uncontrolled precipitation.

Hydrothermal Synthesis: Harnessing Temperature and Pressure

Hydrothermal synthesis is performed in aqueous solutions under high temperature and pressure in a sealed vessel (autoclave). These conditions can facilitate reactions that would not otherwise occur at ambient pressure.

Scientific Rationale: Elevated temperature and pressure increase the solubility of reactants and accelerate reaction kinetics. For CS systems, this method can be used to produce both crystalline and amorphous phases. The key to forming amorphous nanoparticles is to use amorphous precursors and carefully control the temperature and reaction time to avoid crystallization.[13][14]

Detailed Experimental Protocol:

-

Precursor Slurry: Prepare an aqueous slurry of a calcium source (e.g., CaO or Ca(OH)₂) and an amorphous silica source (e.g., nano-silica powder).[13][14]

-

Autoclave Treatment: Place the slurry into a Teflon-lined stainless-steel autoclave. Seal the vessel and heat it to the desired temperature (e.g., 150°C) for a specific duration (e.g., 24 hours).[15]

-

Cooling and Recovery: Allow the autoclave to cool to room temperature naturally.

-

Purification and Drying: Recover the solid product by filtration, wash thoroughly with deionized water, and dry in an oven.

Causality of Key Parameters:

-

Siliceous Precursor: Using an amorphous silica source like nano-silica powder is beneficial for synthesizing pure amorphous this compound Hydrate (CSH).[13][14] Crystalline silica sources like quartz tend to yield crystalline products.[13]

-

Temperature and Time: These parameters are interdependent. Higher temperatures or longer reaction times can promote the transformation from an amorphous phase to more stable crystalline phases like tobermorite or xonotlite.[13][14][16] Therefore, conditions must be optimized to form the desired amorphous nanostructure without inducing crystallization.

Synthesis Workflow Overview

Caption: Comparative overview of the three primary synthesis routes for amorphous CS nanoparticles.

Part 2: Essential Characterization of Amorphous Nanoparticles

Once synthesized, rigorous characterization is imperative to confirm the amorphous nature, size, morphology, and composition of the nanoparticles. Each technique provides a unique piece of the puzzle, and a multi-faceted approach is essential for a complete and trustworthy analysis.

Structural Analysis: X-Ray Diffraction (XRD)

XRD is the definitive technique for distinguishing between crystalline and amorphous materials.[17]

-

Principle of Self-Validation: A crystalline material will produce a diffraction pattern with sharp, well-defined peaks at specific angles (2θ), corresponding to its ordered atomic planes. In stark contrast, an amorphous material lacks long-range atomic order and will therefore produce a pattern with only broad, diffuse humps.[18][19][20]

-

Expected Outcome: For amorphous this compound hydrate (C-S-H), the XRD pattern should be characterized by a broad, diffuse scattering halo, typically with a prominent hump centered around 2θ = 29-32°.[21][22] The absence of sharp peaks is the primary confirmation of the amorphous state.[18]

Standard Protocol Parameters:

-

Instrument: Powder X-ray Diffractometer

-

Radiation: Cu Kα (λ = 1.54 Å)

-

Voltage/Current: 40 kV / 40 mA

-

Scan Range (2θ): 10° to 90°

-

Scan Speed: 1.2° per minute[17]

Morphological and Size Analysis

Transmission Electron Microscopy (TEM):

-

Principle of Self-Validation: TEM provides direct visualization of the nanoparticles at high resolution, allowing for the assessment of their size, shape, and state of aggregation.[23][24] Importantly, Selected Area Electron Diffraction (SAED) can be performed, which will show diffuse, hazy rings for an amorphous sample, as opposed to the distinct spot pattern of a crystalline sample.

-

Expected Outcome: TEM micrographs are expected to show nanoparticles in the desired size range (e.g., 30-50 nm).[18] The particles may appear as individual spheres or as part of larger, porous aggregates. The images can also reveal core-shell structures if templating agents were used.[18][25]

Scanning Electron Microscopy (SEM):

-

Principle of Self-Validation: SEM is used to examine the surface morphology and microstructure of the bulk powder. It provides valuable information about how the primary nanoparticles agglomerate.

-

Expected Outcome: SEM images typically reveal that the nanoparticles form larger, irregularly shaped aggregates.[4][5] This information is useful for understanding the bulk material properties and handling characteristics.

Compositional and Bonding Analysis: Fourier-Transform Infrared Spectroscopy (FTIR)

-

Principle of Self-Validation: FTIR spectroscopy identifies the chemical bonds within a sample by measuring the absorption of infrared radiation. For amorphous CS, the spectrum provides a chemical fingerprint, confirming the presence of silicate and calcium-oxygen bonds.

-

Expected Outcome: The FTIR spectrum of amorphous CS will display several characteristic absorption bands:

-

~930-1080 cm⁻¹: A strong, broad band corresponding to the asymmetric stretching vibrations of Si-O-Si bonds.[4][26] The broadening of this peak is indicative of the structural disorder in the amorphous silicate network.[27][28]

-

~538 cm⁻¹ and ~658 cm⁻¹: Bands attributed to the deformation vibrations of Ca-O bonds.[4]

-

~818 cm⁻¹: Symmetrical vibrations of the O-Si-O bond.[4]

-

~3545 cm⁻¹ and ~1631 cm⁻¹: Bands related to stretching and bending vibrations of adsorbed water (H₂O) and silanol groups (Si-OH), respectively.[26]

-

Summary of Characterization Data

| Property Assessed | Primary Technique | Secondary Technique(s) | Expected Results for Amorphous CS Nanoparticles |

| Crystallinity | XRD | TEM (SAED) | Broad, diffuse hump in XRD pattern (approx. 29-32° 2θ); absence of sharp peaks. Diffuse rings in SAED pattern.[18][21] |

| Particle Size & Shape | TEM | SEM, DLS | Nanoscale primary particles (e.g., 30-100 nm), often spherical, observed via TEM.[18] SEM shows aggregation into larger microstructures.[4] |

| Chemical Composition | FTIR | EDS (in SEM/TEM) | Characteristic FTIR bands for Si-O-Si, Ca-O, and Si-OH bonds.[4][26] EDS confirms the presence of Calcium, Silicon, and Oxygen.[18] |

| Surface Area/Porosity | N₂ Adsorption | - | High specific surface area, indicative of a porous or nanoscale structure. |

Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of CS nanoparticles.

Part 3: Application Focus - Drug Delivery Systems

The unique properties of amorphous CS nanoparticles make them highly effective drug delivery vehicles.[1]

-

High Drug Loading Capacity: Their high specific surface area and porous structure provide ample space for adsorbing large quantities of therapeutic agents. For example, hybrid CSH nanoparticles have demonstrated an ultrahigh loading capacity for ibuprofen (~1.9 g drug per g carrier) and significant capacity for the anticancer drug docetaxel.[7][8]

-

pH-Responsive Release: A key advantage is their pH-sensitive nature. The release of loaded drugs is often faster in acidic environments (like those found in tumor microenvironments or endosomes) than at neutral physiological pH.[1][7][8] This property enables targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic side effects.

-

Sustained Release & Biodegradability: Amorphous CS carriers can provide prolonged drug release over hundreds of hours.[7][8] As they release the drug, the CS material itself can gradually transform into hydroxyapatite, a natural component of bone, demonstrating excellent bioactivity and safe degradation.[7]

Conclusion

The synthesis of amorphous this compound nanoparticles is a process governed by the principles of kinetics and controlled chemistry. By mastering techniques such as chemical precipitation, sol-gel synthesis, and hydrothermal processing, researchers can produce nanomaterials with tailored properties for advanced applications. The success of any synthesis is validated only through a rigorous and multi-faceted characterization workflow, with XRD, TEM, and FTIR serving as the foundational pillars of analysis. As we continue to refine our control over these nanoscale materials, their potential to revolutionize fields from drug delivery to regenerative medicine will undoubtedly continue to grow.

References

-

Title: Amorphous this compound hydrate/block copolymer hybrid nanoparticles: synthesis and application as drug carriers - Dalton Transactions (RSC Publishing) Source: Dalton Transactions URL: [Link]

-

Title: Amorphous this compound hydrate/block copolymer hybrid nanoparticles: synthesis and application as drug carriers. Source: Semantic Scholar URL: [Link]

-

Title: this compound Nanopowder Preparaed by Chemical Precipitation Method and Its in vitro Bioactivities Source: Academax URL: [Link]

-

Title: Synthesis and Characterization of this compound Nanoparticles Stabilized with Amino Acids Source: PMC - NIH URL: [Link]

-

Title: Application of Amorphous Nanomaterials in Dentistry: A Comprehensive Review Source: MDPI URL: [Link]

-

Title: (D) TEM micrographs, (E) XRD pattern and (F) EDS pattern of the CSHP hybrid nanoparticles prepared using 3.0 mmol of CaCl 2 Source: ResearchGate URL: [Link]

-

Title: Influence of Hydrothermal Synthesis Conditions on the Formation of this compound Hydrates: from Amorphous to Crystalline Phases Source: Chalmers Research URL: [Link]

-

Title: XRD patterns of this compound Hydrate at different of C/S ratio. Source: ResearchGate URL: [Link]

-

Title: X-Ray Diffraction Analysis of Various this compound-Based Materials Source: Journal of Korean Dental Science URL: [Link]

-

Title: Hydrothermal synthesis of bioactive this compound glass Source: Zastita Materijala URL: [Link]

-

Title: Synthesis and Characterization of Novel Calcium-Silicate Nanobioceramics with Magnesium: Effect of Heat Treatment on Biological, Physical and Chemical Properties Source: MDPI URL: [Link]

-

Title: (PDF) Synthesis and Characterization of this compound Nanoparticles Stabilized with Amino Acids Source: ResearchGate URL: [Link]

-

Title: Influence of Hydrothermal Synthesis Conditions on the Formation of this compound Hydrates: from Amorphous to Crystalline Phases | Request PDF Source: ResearchGate URL: [Link]

-

Title: In situ TEM observation of this compound hydrate nanostructure at high temperatures Source: Materials Today Communications URL: [Link]

-

Title: Sol-gel synthesis of this compound powder Source: AIP Publishing URL: [Link]

-

Title: Structure of nanocrystalline this compound hydrates: insights from X-ray diffraction, synchrotron X-ray absorption and nuclear magnetic resonance Source: NIH URL: [Link]

-

Title: (PDF) Hydrothermal synthesis of bioactive this compound glass Source: ResearchGate URL: [Link]

-

Title: Sol-Gel Synthesis of this compound Powder Source: AIP Publishing URL: [Link]

-

Title: this compound-based drug delivery systems Source: PubMed URL: [Link]

-

Title: A supercritical water-based technology for this compound hydrate nanoparticles production Source: ADDI URL: [Link]

-

Title: Characterization of the 3D nanostructure of this compound Hydrates by using Transmission Electron Microscope (TEM) By Panod V Source: eScholarship URL: [Link]

-

Title: Synthesis of sol–gel derived this compound particles and development of a bioactive endodontic cement | Request PDF Source: ResearchGate URL: [Link]

-

Title: CHARACTERISTICS, PROPERTIES AND MORPHOLOGY OF this compound NANOPARTICLES MODIFIED WITH SOME SILANE COUPLING AGENTS Source: VAST JOURNALS SYSTEM URL: [Link]

-

Title: Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR Source: PMC - NIH URL: [Link]

-

Title: X-ray diffraction patterns of amorphous silica fume and nano-silica, showing broad diffuse scattering. Source: ResearchGate URL: [Link]

-

Title: The Fourier-transform infrared spectroscopy (FTIR) spectra of amorphous calcium phosphate (ACP) nanoparticles. Source: ResearchGate URL: [Link]

-

Title: Sol-Gel Synthesis and Application of Ca-Si Nanoparticles as Multifunctional Additives in Restorative Dentistry Source: OPEN FAU - Friedrich-Alexander-Universität Erlangen-Nürnberg URL: [Link]

-

Title: A) ATR-FTIR spectrum and (B) XRD pattern of the this compound hydrated (CSH). Source: ResearchGate URL: [Link]

-

Title: Mesoporous this compound Nanoparticles with Drug Delivery and Odontogenesis Properties. Source: AMERICAN ELEMENTS ® URL: [Link]

-

Title: Transmission electron microscope (TEM) characterization of calcium... Source: ResearchGate URL: [Link]

-

Title: Structure modeling and quantitative X-ray diffraction of C-(A)-S-H Source: PMC - PubMed Central URL: [Link]

-

Title: (PDF) Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR Source: ResearchGate URL: [Link]

-

Title: (PDF) Co-precipitation of calcium carbonate and silica Source: ResearchGate URL: [Link]

-

Title: Nanoscale kinetics of amorphous calcium carbonate precipitation in H2O and D2O. Source: Semantic Scholar URL: [Link]

-

Title: 3D Nanotomography of this compound Hydrates by Transmission Electron Microscopy Panod Viseshchitra1, Peter Ercius2, Paulo J.M Source: eScholarship.org URL: [Link]

-

Title: Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy Source: Frontiers URL: [Link]

Sources

- 1. This compound-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of this compound Nanoparticles Stabilized with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Nanopowder Preparaed by Chemical Precipitation Method and Its <italic>in vitro</italic> Bioactivities-Academax [cfe.academax.com]

- 7. Amorphous this compound hydrate/block copolymer hybrid nanoparticles: synthesis and application as drug carriers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Amorphous this compound hydrate/block copolymer hybrid nanoparticles: synthesis and application as drug carriers. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. Influence of Hydrothermal Synthesis Conditions on the Formation of this compound Hydrates: from Amorphous to Crystalline Phases [research.chalmers.se]

- 14. researchgate.net [researchgate.net]

- 15. idk.org.rs [idk.org.rs]

- 16. haimeizheng.lbl.gov [haimeizheng.lbl.gov]

- 17. X-Ray Diffraction Analysis of Various this compound-Based Materials [jkdhs.org]

- 18. researchgate.net [researchgate.net]

- 19. Structure of nanocrystalline this compound hydrates: insights from X-ray diffraction, synchrotron X-ray absorption and nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Structure modeling and quantitative X-ray diffraction of C-(A)-S-H - PMC [pmc.ncbi.nlm.nih.gov]

- 23. escholarship.org [escholarship.org]

- 24. escholarship.org [escholarship.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Bioactivity mechanism of calcium silicate ceramics in simulated body fluid

An In-Depth Technical Guide to the Bioactivity Mechanism of Calcium Silicate Ceramics in Simulated Body Fluid

Executive Summary

Bioactive materials are distinguished by their ability to form a direct, adherent bond with living bone tissue. This compound (CS) ceramics have emerged as a prominent class of bioactive materials, valued for their excellent biocompatibility and bone-regenerating capabilities. A critical aspect of their function is the formation of a bone-like hydroxyapatite layer on their surface when they come into contact with physiological fluids. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the physicochemical mechanisms governing the bioactivity of this compound ceramics. We will delve into the cascade of surface reactions that occur upon immersion in Simulated Body Fluid (SBF), the standardized in vitro model for assessing bioactivity. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a comprehensive resource for understanding and evaluating the performance of these advanced biomaterials.

Chapter 1: The Foundation of Bioactivity: Materials and Models

The Bioactive Concept

A bioactive material is one that elicits a specific, positive biological response at its interface, resulting in the formation of a strong bond between the material and host tissue.[1] This concept, first introduced by Dr. Larry Hench with the invention of Bioglass®, revolutionized the field of biomedical implants. Unlike bio-inert materials, which are designed to be ignored by the body and often become encapsulated in fibrous tissue, bioactive materials actively participate in the healing process. For bone-contacting implants, this involves the formation of a carbonated hydroxyapatite (CHA) layer on the implant surface, which is chemically and structurally similar to the mineral phase of bone, enabling seamless integration.[1]

This compound Ceramics: A Profile

This compound (CS) ceramics, with the primary composition of CaO-SiO₂, are a cornerstone of modern bioactive materials.[2] Their basic formulation, often based on the mineral wollastonite (CaSiO₃), provides the essential ions required to stimulate bone regeneration.[3][4] The key to their efficacy lies in their controlled dissolution and surface reactivity. The release of calcium (Ca²⁺) and silicon (Si⁴⁺ as silicic acid) ions into the physiological environment not only facilitates the formation of an apatite layer but also has been shown to stimulate osteogenic cells at a genetic level.[3][5][6]

Simulated Body Fluid (SBF): The In Vitro Proving Ground

To predict a material's in vivo bone-bonding ability without resorting to complex and costly animal trials, a standardized in vitro method is essential. Simulated Body Fluid (SBF) is an acellular, protein-free solution with ion concentrations nearly identical to those of human blood plasma.[2][7][8] The ability of a material to form a hydroxyapatite layer on its surface within SBF is a widely accepted indicator of its potential in vivo bioactivity.[9][10][11][12] The international standard ISO 23317 provides a precise formulation and methodology for this test, ensuring that results are reproducible and comparable across different laboratories.[7][8]

Chapter 2: The Core Mechanism: A Cascade of Surface Reactions

The bioactivity of this compound ceramics in SBF is not a single event but a coordinated sequence of five key stages occurring at the material-fluid interface. This mechanism is driven by the thermodynamic instability of the ceramic surface in an aqueous environment, leading to a series of dissolution and precipitation reactions that culminate in a stable, bone-like mineral layer.

-

Stage 1: Rapid Ion Exchange and pH Increase Upon immersion in SBF, a rapid exchange occurs between Ca²⁺ ions from the ceramic and hydronium ions (H₃O⁺) from the solution.[4][13] This initial burst release of calcium ions is a critical first step. Concurrently, the consumption of H₃O⁺ ions leads to a localized increase in the interfacial pH, making the environment more alkaline.[3]

-

Causality: The release of Ca²⁺ begins to increase the ionic activity product (IAP) of apatite in the fluid near the surface, pushing it further towards supersaturation. The rise in pH further promotes this supersaturation, as apatite is less soluble in alkaline conditions.

-

-

Stage 2: Formation of a Hydrated Silica Gel Layer The leaching of calcium ions disrupts the silica network at the ceramic surface, leading to the hydration of Si-O-Si bonds to form silanol groups (Si-OH).[3][13][14] This creates a porous, hydrated silica gel layer that is rich in these functional groups.

-

Causality: The silanol groups are the key to the entire process. They provide a high surface area and, critically, a net negative charge (Si-O⁻) at the now-alkaline pH, creating ideal heterogeneous nucleation sites for the subsequent mineral phases.[4]

-

-

Stage 3: Nucleation of Amorphous Calcium Phosphate (ACP) The negatively charged surface of the silica gel layer attracts the positively charged Ca²⁺ ions from the supersaturated SBF.[3][4] This creates a calcium-rich surface that, in turn, attracts negatively charged phosphate (PO₄³⁻) and carbonate (HCO₃⁻) ions from the solution, leading to the precipitation of an amorphous calcium phosphate (ACP) film.

-

Stage 4: Growth of the ACP Layer Once the initial nuclei are formed, they grow spontaneously. This growth phase is driven by the consumption of calcium, phosphate, and carbonate ions directly from the SBF, which is maintained in a supersaturated state with respect to apatite.[2][3] The amorphous layer thickens over time, blanketing the entire ceramic surface.

-

Stage 5: Crystallization into Carbonated Hydroxyapatite (CHA) The initially deposited ACP layer is thermodynamically unstable and begins to transform. It incorporates carbonate ions from the SBF and crystallizes into a more stable, bone-like carbonated hydroxyapatite (CHA).[1][7] This final layer is structurally and compositionally very similar to the mineral component of natural bone, allowing it to be recognized and integrated by the body's own cells.

The following diagram illustrates this multi-stage mechanistic pathway.

Chapter 3: Experimental Design and Protocols

A robust evaluation of bioactivity demands meticulous experimental design and adherence to standardized protocols. The goal is to create a self-validating system where the results are unambiguous and reproducible.

Designing a Self-Validating Experiment

Trustworthiness in bioactivity testing is achieved through rigorous controls.[9]

-

Positive Control: A material with well-documented bioactivity, such as 45S5 Bioglass®, should be tested in parallel. This confirms that the SBF was prepared correctly and is capable of supporting apatite formation.

-

Negative Control: A bio-inert material, such as high-purity alumina (Al₂O₃), should also be included. This ensures that no spontaneous precipitation is occurring in the SBF and that the observed apatite formation is a material-driven process.

-

Standardization: All procedures, from SBF preparation to immersion conditions, must strictly follow the ISO 23317 standard to ensure comparability with published data.[7][8]

Protocol 1: Preparation of Simulated Body Fluid (ISO 23317)

This protocol outlines the preparation of 1 liter of SBF. Utmost care must be taken to avoid contamination and premature precipitation.[7][8]

Reagents and Equipment:

-

Grade 2 water (ISO 3696:1987)

-

High-purity reagents (as listed in the table below)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1000 mL polyethylene beaker and bottle

-

Weighing balance (± 0.001 g accuracy)

Procedure:

-

Place 700 mL of Grade 2 water into the polyethylene beaker with a magnetic stir bar.

-

While stirring, dissolve the reagents one by one in the exact order listed in the table below. Crucially, do not add the next reagent until the previous one is completely dissolved.

-

After dissolving reagent 8, add 15 mL of 1M-HCl solution.

-

Transfer the solution to a 1000 mL volumetric flask and make up the volume to the mark with Grade 2 water.

-

Transfer the final solution to a polyethylene bottle for storage. The pH should be between 7.35 and 7.45 at 36.5 °C. The solution must be clear and colorless. If any precipitate forms, the solution must be discarded.[7][8]

| Order | Reagent | Mass (g) |

| 1 | NaCl | 8.035 |

| 2 | NaHCO₃ | 0.355 |

| 3 | KCl | 0.225 |

| 4 | K₂HPO₄·3H₂O | 0.231 |

| 5 | MgCl₂·6H₂O | 0.311 |

| 6 | 1M-HCl | 39 mL |

| 7 | CaCl₂ | 0.292 |

| 8 | Na₂SO₄ | 0.072 |

| 9 | Tris(hydroxymethyl)aminomethane | 6.118 |

Protocol 2: In Vitro Immersion Test

Procedure:

-

Sample Preparation: Prepare disc-shaped samples of the this compound ceramic. Polish the surface to a mirror finish (e.g., with 1 µm diamond paste) to ensure a standardized surface topography. Clean the samples ultrasonically in acetone, ethanol, and deionized water for 15 minutes each, then dry at 60 °C.

-

SBF Volume Calculation: Measure the surface area (Sa) of the sample in mm². The required volume of SBF (Vs) in mL is calculated using the formula: Vs = Sa / 10.[12] This maintains a constant ratio of surface area to fluid volume, which is critical for reaction kinetics.

-

Immersion: Place each sample in a sterile, sealed polyethylene container with the calculated volume of SBF.

-

Incubation: Incubate the containers in a static oven at 36.5 ± 0.5 °C.[13]

-

Time Points: Remove samples and the corresponding SBF solution for analysis at predetermined time points (e.g., 1, 3, 7, 14, and 21 days).[13][15]

Protocol 3: Surface and Solution Analysis

At each time point, the retrieved samples and SBF are analyzed to build a complete picture of the bioactivity process.

-

Sample Analysis:

-

Gently rinse samples with deionized water and dry.

-

SEM/EDS: Observe surface morphology for the formation of the characteristic "cauliflower-like" apatite spherules. Use EDS to determine the Ca/P atomic ratio of the newly formed layer, which should be close to the 1.67 of stoichiometric hydroxyapatite.[11]

-

TF-XRD: Analyze the surface to identify the crystalline phases. The appearance of broad peaks corresponding to hydroxyapatite confirms the crystallization stage.

-

-

SBF Analysis:

-

ICP-OES: Analyze the SBF supernatant to measure the concentrations of Ca, P, and Si. A decrease in Ca and P concentrations indicates their consumption to form the apatite layer, while an increase in Si indicates dissolution from the ceramic.

-

pH Measurement: Record the pH of the SBF to track its evolution throughout the experiment.

-

The following diagram outlines the comprehensive experimental workflow.

Sources

- 1. A review of the bioactivity of hydraulic this compound cements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Use of Simulated Body Fluid (SBF) for Assessing Materials Bioactivity in the Context of Tissue Engineering: Review and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cityu.edu.hk [cityu.edu.hk]

- 5. Effects of Silicon Compounds on Biomineralization, Osteogenesis, and Hard Tissue Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vivo Biocompatibility and Bioactivity of this compound-Based Bioceramics in Endodontics [frontiersin.org]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. researchgate.net [researchgate.net]

- 10. la-press.org [la-press.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro bioactivity of a glass-ceramic biomaterial with near-eutectic composition of the pseudo-binary system diopside–tricalcium phosphate | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 14. Bioactive ceramic-based materials with designed reactivity for bone tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactivity of this compound-Based Endodontic Materials: A Comparative in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Phase transformation of wollastonite at high temperatures

An In-Depth Technical Guide to the High-Temperature Phase Transformations of Wollastonite

Foreword: A Senior Application Scientist's Perspective

Wollastonite (CaSiO₃), a seemingly simple calcium inosilicate, reveals a fascinating complexity upon thermal investigation. Its transformations are not merely academic curiosities; they are pivotal to its performance as a functional filler in advanced ceramics, polymers, and construction materials.[1][2][3] Understanding the transition from its low-temperature forms to the high-temperature pseudowollastonite is critical for controlling material properties such as thermal stability, mechanical strength, and chemical reactivity.[4][5] This guide moves beyond a simple recitation of facts to provide a causal understanding of these transformations. We will explore the "why" behind the "what," offering field-proven insights into the experimental choices required to accurately characterize and manipulate this versatile mineral.

The Structural Landscape of Calcium Metasilicate

Wollastonite is an inosilicate, characterized by infinite chains of [SiO₄] tetrahedra linked by calcium cations.[5] Unlike pyroxenes, the chain motif in wollastonite repeats every three tetrahedra.[5] This fundamental structure, however, is not monolithic. It exists in several polymorphic and polytypic forms, each with a distinct stacking sequence of its basic structural slabs.[6]

The most common forms encountered are:

-

Wollastonite-1T (Triclinic): A low-temperature polytype.[6]

-

Wollastonite-2M (Monoclinic): Also known as parawollastonite, this is another common low-temperature form.[6][7]

-

Pseudowollastonite (α-CaSiO₃): The stable high-temperature form, which possesses a pseudo-hexagonal (triclinic) crystal structure.[7]

The transition between these forms is the central theme of this guide. While numerous polytypes exist (e.g., 3T, 4T, 5T), the primary transformation of industrial and scientific relevance is the conversion of low-temperature wollastonite (generically, β-wollastonite) to high-temperature pseudowollastonite (α-wollastonite).[8]

The Core Transformation: Wollastonite to Pseudowollastonite

The most significant phase change for wollastonite occurs at elevated temperatures. This is a reversible, enantiotropic transformation, though the reverse reaction is notoriously sluggish.[9]

Wollastonite (β-CaSiO₃) ⇌ Pseudowollastonite (α-CaSiO₃)

Transition Temperature and Mechanism

The widely accepted transition temperature for this conversion is approximately 1125 °C .[7][10] This transformation is reconstructive, involving significant atomic rearrangement as the tetrahedral chains reconfigure into the ring-like structure of pseudowollastonite. This high energy barrier is why the reverse transformation (α → β) is difficult to achieve without the presence of a flux or mineralizer.[9]

At temperatures between 700-1000°C, more subtle transformations between the 1T and 2M polytypes can occur, often through intermediate disordered states.[8] The kinetics of these lower-temperature transformations are highly dependent on the reactivity of the starting material, such as grain size and surface area.[8]

The Role of Mineralizers and Impurities

In practical applications, pure wollastonite is rare. The presence of additives or impurities can significantly alter the transformation kinetics and temperature.

-

Boron Trioxide (B₂O₃): Acts as a powerful flux or mineralizer. Its presence can lower the β to α transformation temperature, facilitating the formation of pseudowollastonite at temperatures as low as 1150°C, whereas pure materials may fail to transform in the same range.[7][10][11]

-

Calcium Fluoride (CaF₂): The addition of fluoride has been shown to enhance the intensity of crystallization peaks, indicating it promotes the phase transition process.[12]

-

Calcite (CaCO₃): Often found in natural wollastonite ores, calcite decomposes between 700-950°C.[13] This process can influence the overall thermal behavior of the material but is not directly involved in the silicate phase transformation itself.

Summary of Key Thermal Events

The following table summarizes the critical temperature-dependent events in the wollastonite system.

| Temperature Range (°C) | Event | Phase(s) Present |

| 700 - 1000 | Interconversion of low-temperature polytypes (e.g., 1T → 1Td → 2M).[8] | Wollastonite-1T, Wollastonite-2M, Disordered intermediates |

| ~1125 | Onset of the primary phase transformation from β-wollastonite to α-pseudowollastonite.[7][10] | β-Wollastonite, α-Pseudowollastonite |

| > 1150 | Completion of transformation to the stable high-temperature phase.[7][14] | α-Pseudowollastonite |

| ~1540 | Melting point of CaSiO₃.[5] | Liquid CaSiO₃ |

Experimental Characterization: A Validating Workflow

A robust investigation into wollastonite's phase transformations requires a multi-faceted analytical approach. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.

Caption: Experimental workflow for characterizing wollastonite transformations.

Protocol: Differential Thermal and Thermogravimetric Analysis (DTA/TGA)

Objective: To identify the temperatures of thermal events such as phase transitions (DTA) and decomposition of impurities (TGA).

Methodology:

-

Instrument Calibration: Calibrate the instrument (e.g., NETZSCH STA 449 F3 Jupiter®) using standard reference materials.[13] This step is critical for temperature accuracy.

-

Sample Preparation: Place 10-20 mg of the finely ground wollastonite powder into an alumina or platinum crucible. An identical, empty crucible is used as the reference.

-

Atmosphere Control: Run the analysis under a controlled atmosphere, typically flowing air or nitrogen, at a rate of 50 mL/min to ensure a stable and inert environment.

-

Heating Program: Heat the sample from room temperature to ~1400°C at a constant rate, typically 10°C/min. A controlled heating rate ensures thermal equilibrium and sharp, discernible peaks.

-

Data Interpretation:

-

TGA Curve: Analyze for mass loss. A significant drop between 700-950°C often indicates the decarbonation of calcite impurities.[13] Pure wollastonite should show a stable TGA trace.[15]

-

DTA Curve: Look for endothermic or exothermic peaks. A small thermal event (endotherm) around 1125-1250°C is indicative of the β-wollastonite to α-pseudowollastonite transformation.[15] Exothermic peaks at lower temperatures may correspond to the crystallization of wollastonite from an amorphous precursor.[16]

-

Protocol: X-Ray Diffraction (XRD) for Phase Identification

Objective: To unequivocally identify the crystalline phases present in the material before and after heat treatment.

Methodology:

-

Sample Preparation: Prepare samples by quenching them to room temperature after isothermal heating at various target temperatures (e.g., 1050°C, 1150°C, 1250°C) for a set duration (e.g., 2 hours).[7] The samples must be finely ground to a powder to ensure random crystal orientation, which is essential for accurate peak intensity.

-

Instrument Setup: Use a standard powder diffractometer (e.g., Shimadzu 6000) with CuKα radiation (λ = 1.5405 Å).[7]

-

Scan Parameters: Scan the sample over a 2θ range of 20° to 50° at a scan speed of 5°/min.[7] This range covers the most prominent diffraction peaks for wollastonite and its polymorphs.

-

Phase Identification: Compare the resulting diffractogram with standard reference patterns from the JCPDS database.

-

β-Wollastonite: Look for characteristic peaks, often with the highest intensity peak around 2θ = 29.9-30.0°.[7]

-

α-Pseudowollastonite: Identified by its unique set of peaks, with strong reflections typically appearing at 2θ values like 21.1°, 27.6°, and 31.9°.[7]

-

Other Phases: Identify peaks corresponding to unreacted quartz or other crystalline impurities.[7]

-

Protocol: Scanning Electron Microscopy (SEM) for Microstructural Analysis

Objective: To visually inspect changes in particle morphology, grain growth, and porosity resulting from the phase transformation.

Methodology:

-

Sample Mounting: Mount the heat-treated samples (either as consolidated pellets or dispersed powder) onto an aluminum stub using conductive carbon tape.

-

Sputter Coating: Coat the samples with a thin conductive layer of gold or carbon (e.g., using an EMITECH K450X sputter coater).[7] This prevents charging artifacts by dissipating the electron beam's energy.

-

Imaging: Insert the sample into the SEM chamber (e.g., VEGAII/TESCAN) and acquire images at various magnifications (e.g., 2000x).[7]

-

Microstructural Interpretation: Observe the crystal habit. Low-temperature β-wollastonite often forms acicular or needle-like crystals.[1] The transformation to α-pseudowollastonite can result in changes to more equant or tabular grain shapes and may be associated with sintering and grain growth, leading to a denser microstructure.[10]

The Transformation Pathway and Its Implications

The journey of wollastonite through high temperatures is a pathway of increasing structural stability, culminating in pseudowollastonite.

Caption: Simplified high-temperature phase transformation pathway for wollastonite.

This transformation has profound implications for material applications:

-

Ceramics and Glass-Ceramics: Controlling the conversion to pseudowollastonite is essential for managing thermal expansion, preventing cracking, and achieving desired mechanical properties in fired bodies.[2][12]

-

Polymer Composites: The thermal stability of wollastonite makes it an excellent reinforcing filler.[3][5] Knowledge of its phase stability ensures that it maintains its structural integrity during high-temperature polymer processing.

-

Bioactivity: The phase of CaSiO₃ can influence its bioactivity. Some studies suggest that the β-phase has higher solubility than the α-phase, which can enhance the formation of an apatite layer in simulated body fluid, a crucial factor for bone regeneration materials.[14][15]

Conclusion

The high-temperature behavior of wollastonite is a complex interplay of crystallography, kinetics, and chemistry. The transformation from β-wollastonite to α-pseudowollastonite around 1125°C is the defining thermal event, fundamentally altering the mineral's structure and properties. For researchers and material scientists, a mastery of this transformation—verified through a rigorous workflow of DTA/TGA, XRD, and SEM—is the key to unlocking the full potential of this versatile industrial mineral. By understanding the causal links between heat treatment, phase evolution, and final material performance, we can engineer wollastonite-based materials with precision and confidence.

References

-

Mazzucato, E., & Gualtieri, A. (2025). Wollastonite polytypes in the CaO-SiO2 system. Part I. Crystallisation kinetics. ResearchGate. [Link]

-

Mazzucato, E., et al. (n.d.). kinetics of crystallisation and phase transformations in Mg, Fe, Na, K doped CaO·SiO2 system. European Synchrotron Radiation Facility. [Link]

-

Obeid, M. M. (2014). Crystallization of Synthetic Wollastonite Prepared from Local Raw Materials. International Journal of Materials and Chemistry, 4(4), 79-87. [Link]

-

Türk, T., et al. (n.d.). DTA-TGA curves of wollastonite ore. ResearchGate. [Link]

-

Ming, H., et al. (2011). Characterization and analysis of CaO–SiO2–B2O3 ternary system ceramics. ResearchGate. [Link]

-

Richet, P., & Fiquet, G. (1991). Thermodynamic properties of wollastonite, pseudowollastonite and CaSiO3 glass and liquid. Geochimica et Cosmochimica Acta, 55(3), 621-631. [Link]

-

(n.d.). TGA/DTA thermogram of dried wollastonite gel powder. ResearchGate. [Link]

-

Gualtieri, A. F., et al. (2000). Crystallization kinetics and phase relations of wollastonite by real time synchrotron powder diffraction. Materials Science Forum, 321-324, 224-229. [Link]

-

(n.d.). TG-DTA curve of wollastonite sample after dried at 120 °C. ResearchGate. [Link]

-

Chen, W., et al. (2021). The Concurrent Sintering-Crystallization Behavior of Fluoride-Containing Wollastonite Glass-Ceramics. Materials, 14(3), 693. [Link]

-

(n.d.). Industrial Applications. Canadian Wollastonite. [Link]

-

Núñez-Rodríguez, L. A., et al. (2018). TGA/DTA traces for the natural wollastonite as received, thermally... ResearchGate. [Link]

-

Obeid, M. M. (2014). Crystallization of Synthetic Wollastonite Prepared from Local Raw Materials. Scientific & Academic Publishing. [Link]

-

Ciullo, P. A. (2002). Wollastonite A Versatile Functional Filler. PCI Magazine. [Link]

-

Ptáček, P., et al. (2014). Mechanism and kinetics of wollastonite fibre dissolution in the aqueous solution of acetic acid. ResearchGate. [Link]

-

(2024). Wollastonite: Functional Benefits Across Industries. PatSnap. [Link]

-

(2024). Wollastonite. USGS.gov. [Link]

-

(n.d.). Wollastonite – High-performance fillers with reinforcing properties. HPF Minerals. [Link]

-

De Aza, P. N., et al. (2004). Influence of thermal treatment on the "in vitro" bioactivity of wollastonite materials. Journal of the American Ceramic Society, 87(6), 1143-1147. [Link]

-

(n.d.). Wollastonite. Wikipedia. [Link]

-

Seneviratne, D., et al. (2021). Tuning the dissolution kinetics of wollastonite via chelating agents for CO2 sequestration with integrated synthesis of precipitated calcium carbonates. RSC Advances, 11(48), 30143-30153. [Link]

-

Allen, E. T., & White, W. P. (1906). Polymorphic Forms of Calcium Metasilicate. American Journal of Science, s4-21(122), 89-108. [Link]

-

Haque, F., et al. (2020). Reaction Mechanism of Wollastonite In Situ Mineral Carbonation for CO2 Sequestration: Effects of Saline Conditions, Temperature, and Pressure. ACS Omega, 5(49), 31745-31757. [Link]

-

(n.d.). DTA-TGA curves of the wollastonite-calcite sample. ResearchGate. [Link]

Sources

- 1. Wollastonite : Functional Benefits Across Industries [eureka.patsnap.com]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. High-quality wollastonite - HPF Minerals [hpfminerals.com]

- 4. pcimag.com [pcimag.com]

- 5. Wollastonite - Wikipedia [en.wikipedia.org]

- 6. ftp.esrf.fr [ftp.esrf.fr]

- 7. Crystallization of Synthetic Wollastonite Prepared from Local Raw Materials [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. ajsonline.org [ajsonline.org]

- 10. article.sapub.org [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. The Concurrent Sintering-Crystallization Behavior of Fluoride-Containing Wollastonite Glass-Ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Core of Ion Release Kinetics from Bioactive Calcium Silicate Glasses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioactive calcium silicate glasses are integral to regenerative medicine, owing to their unique ability to bond with host tissues and stimulate cellular repair mechanisms. This bioactivity is fundamentally driven by the controlled release of therapeutic ions from the glass matrix upon interaction with physiological fluids. A comprehensive understanding of the kinetics of this ion release is crucial for designing and optimizing these materials for specific clinical applications, including bone regeneration, wound healing, and drug delivery. This guide provides a detailed exploration of the core principles governing ion release from bioactive this compound glasses, outlines robust experimental methodologies for its characterization, and discusses the critical factors that influence these dynamic processes.

The Fundamental Mechanism: An Interplay of Surface Reactions

The release of ions from bioactive this compound glasses is a complex and dynamic process that begins immediately upon contact with an aqueous environment like body fluids.[1] This is not a simple dissolution but a cascade of surface reactions. The initial and most rapid step is an ion exchange between alkali ions (e.g., Na⁺) in the glass and hydronium ions (H₃O⁺) from the surrounding solution.[1] This exchange leads to a localized increase in pH at the glass surface.

This alteration in pH triggers the subsequent stages: the hydrolysis of the silica network, leading to the formation of a silica-rich hydrogel layer on the glass surface.[2] As the network breaks down, therapeutic ions such as calcium (Ca²⁺) and soluble silica (in the form of silicic acid, Si(OH)₄) are released into the medium.[1] Over time, as the concentrations of calcium and phosphate ions (if present in the glass or the surrounding fluid) increase, an amorphous calcium phosphate layer precipitates onto the silica gel.[1] This layer can further crystallize into hydroxyapatite (HA), a mineral component of bone, which is key to the material's bone-bonding ability.[1][3]

Sources

Theoretical modeling of calcium silicate hydrate (C-S-H) structures

An In-Depth Technical Guide to the Theoretical Modeling of Calcium Silicate Hydrate (C-S-H)

Abstract

This compound Hydrate (C-S-H) is the primary binding phase in Portland cement concrete, governing its strength, durability, and long-term performance.[1][2] Despite its ubiquity, the inherently amorphous and non-stoichiometric nature of C-S-H presents significant challenges to its characterization and a full elucidation of its structure remains elusive.[1] Theoretical modeling has emerged as an indispensable tool for probing the nanoscale structure and properties of C-S-H, providing insights that are difficult or impossible to obtain through experimental methods alone. This guide offers a comprehensive overview of the principal theoretical approaches used to model C-S-H, from atomistic and molecular simulations to coarse-grained mesoscale techniques. It is intended for materials scientists, chemists, and researchers seeking to understand the causality behind modeling choices and to apply these computational methods to investigate cementitious systems.

Introduction: The Critical Role of C-S-H in Materials Science

The hydration of trithis compound (C₃S) and dithis compound (C₂S), the main constituents of Portland cement, results in the formation of a nanoporous network of this compound Hydrate (C-S-H) gel.[3] This gel constitutes 50-60% of the hydrated cement paste volume and is the glue that binds together aggregates and other crystalline hydration products, giving concrete its cohesion and mechanical strength.[1][4] The performance and durability of concrete structures are directly linked to the nanoscale characteristics of this C-S-H phase, including its pore structure, chemical composition, and mechanical properties.[2][3] Understanding these features is paramount for designing more durable, sustainable, and resilient construction materials.[5] Theoretical modeling provides a powerful lens to examine the structure-property relationships of C-S-H at the atomic level, enabling the prediction of material behavior and guiding the development of advanced cementitious materials.[6]

The Structural Complexity of C-S-H: A Modeling Challenge

Modeling C-S-H is a formidable task due to its profound structural and compositional heterogeneity. Unlike crystalline materials with well-defined, repeating unit cells, C-S-H is a quasi-amorphous gel with a disordered, layered structure.[7] Its key complexities include:

-

Variable Stoichiometry: The calcium-to-silicon (Ca/Si) ratio in C-S-H is not fixed, typically ranging from approximately 0.7 to 2.3.[3] This ratio significantly influences the material's properties, including the length of its silicate chains and interlayer spacing.[3]

-

Disordered Layered Structure: The fundamental structure of C-S-H is believed to be related to the naturally occurring crystalline minerals tobermorite and jennite.[3][7][8] These minerals consist of calcium oxide sheets flanked by silicate chains.[3][9] However, C-S-H exhibits significant departures from these ideal structures, with imperfect, disordered layers and a variable water content in the interlayer spaces.[7][10]

-

Nanoporosity: C-S-H forms a complex network of pores at multiple scales.[11] These nanopores, filled with water and various ions, are critical for transport properties and durability but add another layer of complexity to structural modeling.[4]

To manage this complexity, a common and necessary starting point for many modeling efforts is the use of crystalline analogues. Models based on 14 Å tobermorite and jennite are frequently used as templates, which are then systematically altered—by removing atoms, introducing vacancies, and breaking bonds—to create disordered structures that more closely resemble the real C-S-H gel.[3][4][12][13]

| Feature | 14 Å Tobermorite | Jennite | Typical C-S-H Gel |

| Ideal Formula | Ca₅Si₆O₁₆(OH)₂·7H₂O | Ca₉(Si₆O₁₈)(OH)₆·8H₂O | (CaO)ₓ(SiO₂) (H₂O)y |

| Ca/Si Ratio | ~0.83 | ~1.5 | ~1.7 (variable 0.7-2.3) |

| Density (g/cm³) | ~2.18 - 2.28 | ~2.27 - 2.33 | ~2.6 |

| Structure | Well-defined layered crystal | Well-defined layered crystal | Disordered, layered, quasi-amorphous |

| Silicate Chains | Linear "dreierketten" chains | Linear "dreierketten" chains | Disordered chains of varying lengths |

Table 1: Comparison of the properties of crystalline analogues (Tobermorite, Jennite) and the amorphous C-S-H gel derived from experimental and modeling data.[9][10]

Atomistic and Molecular Modeling Approaches

Atomistic modeling techniques, particularly Molecular Dynamics (MD), are the workhorses for investigating the fundamental properties of C-S-H.[3] These methods simulate the physical movements of atoms and molecules over time, allowing for the computation of macroscopic properties from first principles.[3]

Foundational Concepts: Force Fields

The accuracy of any MD simulation is critically dependent on its force field . A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms based on their positions.[14][15] It defines how atoms interact, including bonded interactions (bond stretching, angle bending) and non-bonded interactions (van der Waals forces, electrostatic forces).[14][16]

The choice of force field is a critical experimental decision. For a complex, partially covalent, and ionic system like C-S-H, the force field must accurately capture the interactions between calcium, silicon, oxygen, and hydrogen atoms in both the solid phase and the confined water.

-

Common Force Fields: Specialized force fields like ClayFF have been successfully adapted for C-S-H simulations due to their robust parameterization for layered silicates and their interactions with water and ions.[17]

-

Reactive Force Fields (ReaxFF): For studying the formation of C-S-H, where chemical bonds are formed and broken, a reactive force field such as ReaxFF is necessary.[3][18] Unlike classical force fields, ReaxFF can model chemical reactions dynamically, providing insight into polymerization and hydration processes.[3]

Molecular Dynamics (MD) Simulations

MD simulations compute the trajectories of atoms by numerically solving Newton's equations of motion.[3] A typical MD workflow allows researchers to build a realistic molecular model of C-S-H and then simulate its behavior under various conditions to predict its properties. This methodology is powerful for calculating:

-

Structural Properties: Density, radial distribution functions, and pore size distribution.[3]

-

Mechanical Properties: Elastic modulus, compressive strength, and tensile strength by simulating the response of the model to applied stress or strain.[3][6]

-

Transport Properties: Diffusion coefficients of water and ions (like chloride) through the nanoporous structure.[3]

Step-by-Step Protocol: A Generalized MD Workflow for C-S-H Property Prediction

This protocol outlines the essential steps for performing an MD simulation to determine the mechanical properties of a C-S-H structure.

-

Step 1: Construct the Atomistic Model.

-

Rationale: A realistic starting structure is the foundation of the simulation.

-

Action: Begin with a crystalline unit cell of 11 Å or 14 Å tobermorite or jennite.[3] Using crystallographic information, create a supercell of appropriate dimensions (e.g., 4x4x2 unit cells). Introduce defects to model the amorphous nature of C-S-H: remove a fraction of silicate tetrahedra ("bridging" and "pairing" sites) and associated calcium ions to achieve a target Ca/Si ratio (e.g., 1.7).[4]

-

-

Step 2: Define the Simulation Box and Force Field.

-

Rationale: The force field governs the physics of the simulation. The simulation box defines the system's boundaries.

-

Action: Place the C-S-H structure in a periodic simulation box. Add water molecules to the interlayer and pore spaces to achieve a realistic hydrated density. Select an appropriate force field, such as ClayFF, which is well-suited for hydrated mineral interfaces.[17] Assign charges and force field parameters to all atoms.

-

-

Step 3: Energy Minimization.

-

Rationale: The initial constructed model may have atoms in energetically unfavorable positions (e.g., too close together). Minimization relaxes the structure to a local energy minimum.

-

Action: Perform an energy minimization using an algorithm like steepest descent or conjugate gradient.[6] This allows the system to relax and removes bad atomic contacts.

-

-

Step 4: System Equilibration.

-

Rationale: The system must be brought to the desired temperature and pressure conditions of the experiment being simulated before data collection can begin.

-

Action:

-

NVT (Canonical) Ensemble: Gradually heat the system to the target temperature (e.g., 298 K) while keeping the volume constant. This allows the kinetic energy to distribute evenly.

-

NPT (Isothermal-Isobaric) Ensemble: Once the target temperature is reached, switch to an NPT ensemble to allow the simulation box volume to fluctuate and reach the target pressure (e.g., 1 atm). Monitor density and potential energy until they stabilize, indicating the system has reached equilibrium.

-

-

-

Step 5: Production Simulation.

-

Rationale: This is the main data-gathering phase of the simulation.

-

Action: Continue the simulation in the NPT or NVT ensemble for a significant duration (nanoseconds). Save the atomic coordinates (the "trajectory") at regular intervals. For mechanical properties, apply a deformation (e.g., uniaxial strain) to the simulation box at a constant rate and record the resulting stress tensor.

-

-

Step 6: Analysis and Property Calculation.

-

Rationale: Extract meaningful macroscopic properties from the raw trajectory data.

-

Action: From the stress-strain curve generated in Step 5, calculate the elastic modulus (from the initial linear slope) and tensile/compressive strength (from the peak stress).[3] Analyze the trajectory to understand fracture mechanisms, such as the breaking of Ca-O and Si-O bonds.[3]

-

Bridging the Scales: Mesoscale Modeling

While atomistic simulations provide unparalleled detail, they are computationally expensive and typically limited to systems of a few nanometers and simulation times of nanoseconds.[17] To understand the collective behavior of C-S-H particles and the formation of the gel's pore network, which occur at larger length and time scales, mesoscale modeling is required.[19]

The Need for Coarse-Graining

The core idea of mesoscale modeling is coarse-graining (CG) . In a CG model, groups of atoms are represented as single, larger "beads" or particles.[17][19] This simplification reduces the number of interacting particles in the system, dramatically decreasing the computational cost and allowing for the simulation of much larger systems over longer timescales. The challenge lies in developing effective interaction potentials for these CG particles that accurately reflect the underlying atomistic interactions.[19]

Coarse-Grained (CG) Models for C-S-H